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Compound of Interest

Compound Name: HIV-1 inhibitor-56

Cat. No.: B15537618

HIV-1 Inhibitor-56: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HIV-1 inhibitor-56, a novel and potent
non-nucleoside reverse transcriptase inhibitor (NNRTI). The document covers its chemical
structure, physicochemical and biological properties, mechanism of action, and relevant
experimental methodologies.

Chemical Structure and Properties

HIV-1 inhibitor-56, also identified as compound 12126065, belongs to a new class of N-
phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives.[1]

Chemical Name: N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine
CAS Number: 2952530-45-7[2]

Molecular Formula: C22H14CIN702S[2]

Molecular Weight: 475.91 g/mol [2]

A visual representation of the chemical structure is provided below.

l»~.Chemical Structure of HIV-1 Inhibitor-56
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Caption: Chemical structure of HIV-1 inhibitor-56.

Physicochemical Properties

Detailed physicochemical data for HIV-1 inhibitor-56 are summarized in the table below. The
compound has demonstrated properties that are favorable for a drug candidate, including the
ability to penetrate the blood-brain barrier, which is significant for addressing neurological
complications associated with HIV infection.[1]

Property Value Reference
Molecular Formula C22H14CIN7O2S

Molecular Weight 475.91 g/mol

Appearance Not specified

Solubility Not specified

LogP Not specified

pKa Not specified

Blood-Brain Barrier Penetrant

Biological Activity and Pharmacokinetics

HIV-1 inhibitor-56 is a highly potent NNRTI with sub-nanomolar activity against wild-type HIV-
1. It also retains activity against some clinically relevant mutant strains of the virus.

In Vitro Activity
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Parameter Cell Line

Value

Description Reference

ECso TZM-bl

0.24 nM

Antiviral activity
against wild-type
HIV-1.

CCso TZM-bl

4.8 uM

Cytotoxicity
assessed by
reduction in cell
viability using an

MTS assay.

TCso Mouse Neurons

>100 puM

Neurotoxicity
assessed as loss
of MAP-2

intensity.

Pharmacokinetics (in mice)

A single-dose oral pharmacokinetic study in mice indicated good availability and stability.

Parameter Value Description Reference
Half-life after a single

Tai/2 3.4h
Maximum plasma

Cmax 1190 ng/mL

concentration.

Additional in vitro ADME studies have shown that HIV-1 inhibitor-56 has good metabolic
stability in mouse and human liver microsomes, low levels of CYP inhibition, high protein

binding, and no indication of efflux in Caco-2 cells.

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-56 allosterically

inhibits the HIV-1 reverse transcriptase (RT) enzyme. This enzyme is crucial for the replication

of the virus as it transcribes the viral RNA genome into DNA, which is then integrated into the
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host cell's genome. NNRTIs bind to a hydrophobic pocket on the RT, known as the NNRTI-
binding pocket, which is distinct from the active site. This binding induces a conformational
change in the enzyme that inhibits its polymerase activity.

A cryo-electron microscopy (cryo-EM) structure of HIV-1 inhibitor-56 bound to the HIV-1
reverse transcriptase has confirmed that it binds in the canonical NNRTI pocket. This structural
information is invaluable for understanding its high potency and for guiding the design of future
analogs with improved resistance profiles.
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Caption: HIV-1 replication cycle with the inhibitory action of HIV-1 inhibitor-56.

Experimental Protocols

This section outlines the general methodologies used for the synthesis and evaluation of HIV-1
inhibitor-56, based on published literature.

General Synthesis Workflow

The synthesis of the N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine scaffold involves a
multi-step process. A generalized workflow is depicted below. The target compounds are
typically synthesized by reacting an aminotriazole intermediate with a corresponding aryl
sulfonyl chloride.
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Caption: General synthetic workflow for HIV-1 inhibitor-56.

In Vitro Antiviral Activity Assay (TZM-bl cells)

The antiviral activity of HIV-1 inhibitor-56 is typically determined using a luciferase-based
reporter gene assay in TZM-bl cells. These are HelLa cells that are engineered to express CDA4,
CCR5, and CXCR4, and contain integrated copies of the luciferase and [3-galactosidase genes
under the control of the HIV-1 promoter.

o Cell Seeding: TZM-bl cells are seeded in 96-well plates and incubated.
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Compound Addition: Serial dilutions of the test compound (HIV-1 inhibitor-56) are added to
the wells.

Virus Infection: A predetermined amount of HIV-1 (e.g., strain 1lIB or NL4-3) is added to the
wells.

Incubation: The plates are incubated for a period (e.g., 48 hours) to allow for viral entry,
replication, and expression of the reporter gene.

Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added.
The luminescence, which is proportional to the level of viral replication, is measured using a
luminometer.

Data Analysis: The 50% effective concentration (ECso) is calculated by plotting the
percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTS Assay)

The cytotoxicity of the compound is assessed to determine its therapeutic index.
Cell Seeding: TZM-bl cells are seeded in 96-well plates.

Compound Addition: Serial dilutions of the test compound are added to the wells.
Incubation: The plates are incubated for the same duration as the antiviral assay.

MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-
(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

Incubation and Absorbance Reading: The plates are incubated to allow for the conversion of
MTS to formazan by metabolically active cells. The absorbance is then read at a specific
wavelength (e.g., 490 nm).

Data Analysis: The 50% cytotoxic concentration (CCso) is calculated by plotting the
percentage of cell viability against the compound concentration.

Logical Workflow for Inhibitor Evaluation
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The overall process for the discovery and preclinical evaluation of a novel HIV-1 inhibitor like
HIV-1 inhibitor-56 follows a logical progression from initial identification to in vivo assessment.

High-Throughput or
Phenotypic Screening

Hit Identification
(Initial Scaffold)

l

Structure-Activity Relationship (SAR)
Optimization

l
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(HIV-1 Inhibitor-56)

l

In Vitro Evaluation
- Antiviral Potency (EC50)
- Cytotoxicity (CC50)
- Resistance Profiling

l

In Vitro ADME/Tox
- Metabolic Stability
- CYP Inhibition
- Protein Binding
- Neurotoxicity

l

In Vivo Studies (Mouse Model)
- Pharmacokinetics (T1/2, Cmax)
- Acute/Subacute Toxicity
- Brain Penetration

Preclinical Candidate
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Caption: Logical workflow for the evaluation of HIV-1 inhibitor-56.

Conclusion

HIV-1 inhibitor-56 represents a promising new scaffold for the development of NNRTIs. Its
high potency against wild-type and some mutant HIV-1 strains, coupled with a favorable
preliminary pharmacokinetic and safety profile, including brain penetration, makes it a strong
candidate for further preclinical and clinical development. The detailed structural understanding
of its interaction with the reverse transcriptase enzyme will further aid in the design of next-
generation inhibitors with improved efficacy and resistance profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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